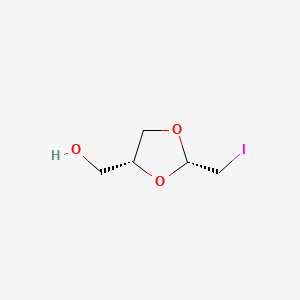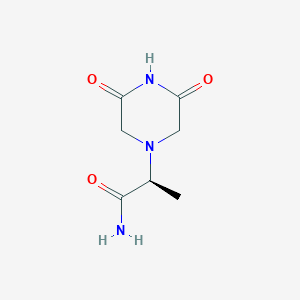![molecular formula C10H10F6O2 B13793843 1,4,5,5,6,6-Hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene CAS No. 77495-76-2](/img/structure/B13793843.png)
1,4,5,5,6,6-Hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,5,6,6-Hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene is a fluorinated bicyclic compound known for its unique chemical structure and properties. This compound is characterized by the presence of six fluorine atoms and two methoxy groups attached to a bicyclo[2.2.2]octene framework.
Vorbereitungsmethoden
The synthesis of 1,4,5,5,6,6-Hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated precursors and methoxy-containing compounds.
Reaction Conditions: The reaction conditions often include the use of strong bases or acids, specific solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale reactions in specialized reactors, ensuring high yield and purity of the compound.
Analyse Chemischer Reaktionen
1,4,5,5,6,6-Hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1,4,5,5,6,6-Hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Wirkmechanismus
The mechanism of action of 1,4,5,5,6,6-Hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene involves its interaction with molecular targets and pathways. The fluorine atoms in the compound contribute to its high reactivity and ability to form strong bonds with other molecules. This interaction can lead to the modulation of biological pathways, enzyme inhibition, or activation, depending on the specific context .
Vergleich Mit ähnlichen Verbindungen
1,4,5,5,6,6-Hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene can be compared with other similar compounds, such as:
1,4,5,5,6,6-Hexafluoro-2,3-dimethylbicyclo[2.2.2]oct-2-ene: This compound has methyl groups instead of methoxy groups, leading to different chemical properties and reactivity.
Bicyclo[2.2.0]hexa-2,5-diene,1,2,3,4,5,6-hexafluoro-: This compound has a different bicyclic structure and is used in different chemical applications.
1,1,1,3,3,3-Hexafluoro-2-propanol: This compound is a fluorinated alcohol with different functional groups and applications.
Eigenschaften
CAS-Nummer |
77495-76-2 |
|---|---|
Molekularformel |
C10H10F6O2 |
Molekulargewicht |
276.17 g/mol |
IUPAC-Name |
1,4,5,5,6,6-hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C10H10F6O2/c1-17-5-6(18-2)8(12)4-3-7(5,11)9(13,14)10(8,15)16/h3-4H2,1-2H3 |
InChI-Schlüssel |
XNAKOFYZUKVXDO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2(CCC1(C(C2(F)F)(F)F)F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13793776.png)



![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)azo]-](/img/structure/B13793787.png)






![3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B13793848.png)

